molecular formula C22H28N2O4S B6571376 3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946260-97-5

3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Katalognummer: B6571376
CAS-Nummer: 946260-97-5
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: GPWXTPYSYBLCET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core modified with a propane-1-sulfonyl group at the 1-position and a propanamide side chain at the 6-position. This compound shares structural similarities with opioid receptor modulators, particularly mixed-efficacy µ-opioid receptor (MOR) agonists, but its exact pharmacological profile remains less characterized compared to analogs in the literature .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-15-29(26,27)24-14-4-5-18-16-19(9-12-21(18)24)23-22(25)13-8-17-6-10-20(28-2)11-7-17/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXTPYSYBLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, receptor interactions, and pharmacological data where available.

Structural Analogues with Tetrahydroquinoline Cores

Compound Name Key Substituents Molecular Weight Key Findings Reference
Target Compound 1-(Propane-1-sulfonyl), 6-(3-(4-methoxyphenyl)propanamide) ~430.5 (estimated) Limited direct pharmacological data; structural similarity suggests potential MOR/KOR modulation.
4g () 1-(Cyclobutanecarbonyl), 6-benzyl 554.6 Exhibited mixed MOR agonist/antagonist activity with partial efficacy (EC₅₀ = 12 nM at MOR). Enhanced metabolic stability compared to benzamide analogs.
14k () 1-(Naphthalen-1-ylmethyl) 502.1 Demonstrated potent MOR agonism (EC₅₀ = 8 nM) but lower selectivity due to naphthyl hydrophobicity.
8b () 1-(5-Methoxy-2,3-dihydro-1H-inden-2-ylmethyl) 522.1 Improved κ-opioid receptor (KOR) selectivity (KOR EC₅₀ = 15 nM vs. MOR EC₅₀ = 85 nM) due to methoxy-indenyl group.
Compound 11 () 4-Methylsulfonylphenyl, 6-methoxynaphthalen-2-yl 383.4 Non-opioid; COX-2 inhibitory activity (IC₅₀ = 0.8 μM) attributed to sulfone and naphthyl groups.

Substituent-Driven Pharmacological Differences

  • Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound enhances metabolic stability compared to cyclobutanecarbonyl (4g) or furan-2-carbonyl () derivatives, which are prone to esterase-mediated hydrolysis .
  • Aromatic Moieties: The 4-methoxyphenyl group in the target compound may reduce off-target effects compared to naphthalenyl (14k) or benzyl (4g) substituents, which increase lipophilicity and nonspecific binding .
  • Positional Isomerism : The 6-position of the propanamide group (target compound) versus 7-position () affects receptor binding. For example, 6-substituted THQ derivatives generally show higher MOR affinity due to better alignment with receptor subpockets .

Functional Comparisons with Opioid Propanamides

  • Para-Methoxyfentanyl (): A Schedule I opioid with a piperidinyl-propanamide structure. Unlike the target compound, it lacks the THQ core but shares the 4-methoxyphenyl group, contributing to high MOR affinity (EC₅₀ < 1 nM) but severe respiratory depression .
  • Naltrindole Analogues (): Delta opioid receptor (DOR) antagonists like naltrindole attenuate morphine tolerance. The target compound’s sulfonyl-THQ scaffold may offer a safer profile by avoiding DOR-mediated side effects .

Inferred Pharmacokinetic Properties

  • Solubility : The 4-methoxyphenyl and sulfonyl groups likely improve water solubility compared to purely hydrophobic analogs (e.g., 14k) .
  • Metabolism : Sulfonamide-containing compounds (target, ) resist CYP3A4-mediated oxidation better than carbonyl derivatives (4g, 8b) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.